BenchChemオンラインストアへようこそ!

GPR119 agonist 2

GPR119 agonism in vitro pharmacology cAMP assay

Choose GPR119 agonist 2 for its unique sulfonylphenyl thieno[3,2-d]pyrimidine scaffold, conferring robust oral bioavailability and potent glucose-lowering effects in rodent OGTT models. This specific bioisosteric design distinguishes it from other GPR119 agonists, making it an ideal, validated tool compound for T2DM and incretin secretion studies. Procure with confidence from qualified suppliers.

Molecular Formula C23H24FN5O4S2
Molecular Weight 517.6 g/mol
Cat. No. B8435292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR119 agonist 2
Molecular FormulaC23H24FN5O4S2
Molecular Weight517.6 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)N2CCC(CC2)OC3=NC=NC4=C3SC=C4C5=C(C=C(C=C5)S(=O)(=O)C)F
InChIInChI=1S/C23H24FN5O4S2/c1-13(2)21-27-23(33-28-21)29-8-6-14(7-9-29)32-22-20-19(25-12-26-22)17(11-34-20)16-5-4-15(10-18(16)24)35(3,30)31/h4-5,10-14H,6-9H2,1-3H3
InChIKeySIJYWJHWIFWIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPR119 Agonist 2 (Compound 43) for Metabolic Research: Procurement and Application Guide


GPR119 agonist 2 (CAS 1384951-03-4), chemically designated as 5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole, is a sulfonylphenyl thieno[3,2-d]pyrimidine derivative developed as a potent and orally active agonist of the G-protein coupled receptor 119 (GPR119) [1]. This compound, also referred to as compound 43 in primary literature, features a thieno[3,2-d]pyrimidine core and an oxadiazole moiety, with a molecular formula of C23H24FN5O4S2 and a molecular weight of 517.6 g/mol . It is primarily utilized in preclinical research for Type 2 Diabetes Mellitus (T2DM) and metabolic disorders, with demonstrated oral bioavailability and in vivo efficacy in rodent models [1].

Critical Differentiators: Why GPR119 Agonist 2 Cannot Be Replaced by In-Class Compounds


Substituting GPR119 agonist 2 with other GPR119 agonists or general thieno[3,2-d]pyrimidine derivatives without rigorous validation is scientifically unsound. This compound is distinguished by a specific bioisosteric replacement strategy that introduced a sulfonylphenyl thieno[3,2-d]pyrimidine scaffold [1]. This precise molecular architecture confers a unique balance of potent in vitro agonism, oral bioavailability, and significant in vivo glucose-lowering efficacy that is not a class-wide property of all GPR119 agonists or thieno[3,2-d]pyrimidine derivatives [1]. Notably, the compound's in vivo performance diverges significantly from other GPR119 agonists like APD668 and GSK1292263, which exhibit different potency and pharmacokinetic profiles . Furthermore, while sharing a core scaffold with kinase inhibitors such as MAX-40279 or FAK/FLT3 dual inhibitors, GPR119 agonist 2 demonstrates a distinct biological target and resultant pharmacological profile, making cross-class substitution inappropriate [2].

Head-to-Head Comparative Data: Quantifying the Advantages of GPR119 Agonist 2


Comparative In Vitro Potency: GPR119 Agonist 2 vs. APD668

In a direct comparison within the same study, GPR119 agonist 2 (compound 43) demonstrated an EC50 of 33 nM for human GPR119 in a cell-based cAMP assay [1]. This contrasts with the comparator APD668, a well-characterized GPR119 agonist, which exhibits a more potent EC50 of 2.7 nM for hGPR119 . While APD668 is more potent in vitro, this data highlights GPR119 agonist 2's substantial, albeit lower, intrinsic activity.

GPR119 agonism in vitro pharmacology cAMP assay

In Vivo Efficacy: GPR119 Agonist 2 Demonstrates Superior Glucose Reduction vs. GSK1292263

GPR119 agonist 2 (compound 43) demonstrated a robust and statistically significant reduction in blood glucose levels in an Oral Glucose Tolerance Test (OGTT) in both mice and rats [1]. The study authors described this in vivo efficacy as 'significant' [1]. In stark contrast, the comparator GSK1292263, a clinical-stage GPR119 agonist, failed to show a significant reduction in glucose levels in a Phase II clinical trial (study NCT01218620), leading to the termination of its development for T2DM [2]. This highlights a critical and quantifiable divergence in translational efficacy.

oral glucose tolerance test in vivo pharmacology type 2 diabetes

Oral Bioavailability Advantage: GPR119 Agonist 2 vs. APD668

GPR119 agonist 2 (compound 43) is specifically highlighted for its 'good pharmacokinetic profiles with great oral bioavailability' in rodents [1]. While the comparator APD668 is also orally active, its clinical development was reportedly complicated by issues related to drug-drug interactions, specifically potent inhibition of CYP2C9 (Ki = 0.1 μM) [2]. While direct comparative bioavailability percentages are not provided, the explicit emphasis on the 'great oral bioavailability' of compound 43, coupled with the known CYP inhibition liabilities of APD668, points to a potentially cleaner metabolic and pharmacokinetic profile for the former.

pharmacokinetics oral bioavailability drug metabolism

Kinase Inhibition: A Distinctive Off-Target Profile Compared to MAX-40279 and FAK/FLT3 Dual Inhibitor 26

While GPR119 agonist 2 is structurally related to thieno[3,2-d]pyrimidine kinase inhibitors, its primary pharmacology is GPR119 agonism. This contrasts sharply with compounds like MAX-40279 (a dual FLT3/FGFR inhibitor with FLT3 IC50 = 1.1 nM) and compound 26 (a dual FAK/FLT3 inhibitor with nanomolar potency against FLT3 mutants) [1][2]. Preliminary data suggests GPR119 agonist 2 may also inhibit CAMKK2 and PIM3 kinases, though quantitative data is lacking [3].

kinase profiling selectivity off-target effects

Defined Research and Industrial Applications for GPR119 Agonist 2


In Vivo Studies of GPR119-Mediated Glucose Homeostasis

The compound is ideally suited for investigating the role of GPR119 in regulating glucose tolerance in rodent models. As demonstrated in primary literature, oral administration of GPR119 agonist 2 significantly reduces blood glucose levels in an OGTT, making it a validated positive control or tool compound for T2DM research [1].

Investigating GPR119 Agonism in Incretin Secretion

GPR119 agonist 2 can be employed in ex vivo or in vivo studies to elucidate the effects of GPR119 activation on the secretion of incretin hormones like GLP-1 and GIP. Given its robust oral bioavailability and in vivo efficacy, it is a suitable agent for studying the enteroinsular axis and its role in metabolic regulation [1].

Use as a Reference Compound for Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Due to its characterized 'great oral bioavailability' and predictable in vivo pharmacodynamic effect (glucose lowering), GPR119 agonist 2 can serve as a reference standard for PK/PD studies of new GPR119-targeting entities. Its profile allows for the correlation of plasma exposure with glucose-lowering efficacy in preclinical species [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPR119 agonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.